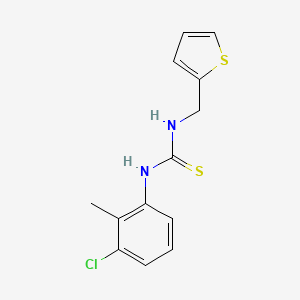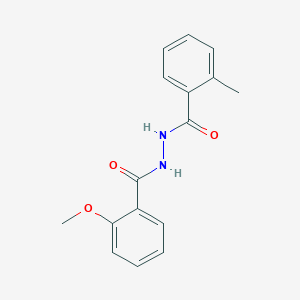
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea, also known as CCTT, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. CCTT is a thiourea derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea is not fully understood. However, it has been suggested that N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has also been found to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has also been found to inhibit the growth and proliferation of cancer cells. In addition, N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal lab conditions. However, N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has some limitations. It is poorly soluble in water, which may limit its use in certain experiments. In addition, N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea. One area of research is the development of more efficient synthesis methods for N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea. Another area of research is the study of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea in vivo to determine its potential therapeutic applications. Additionally, the mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea needs to be further elucidated to fully understand its potential therapeutic benefits.
Synthesis Methods
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea can be synthesized through various methods, including the reaction of 3-chloro-2-methylbenzenamine with 2-thienylmethylisothiocyanate in the presence of a base. Another method involves the reaction of 3-chloro-2-methylbenzenamine with 2-thienylmethylisocyanate in the presence of a base and a reducing agent.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea has also been shown to have potential as an anti-inflammatory agent and has been studied for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2S2/c1-9-11(14)5-2-6-12(9)16-13(17)15-8-10-4-3-7-18-10/h2-7H,8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFJYCDTAMUZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5852874.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5852879.png)




![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)


![2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5852930.png)

![N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5852939.png)
